6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide
Description
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide (CAS No. 93716-53-1) is a nitro-substituted indazole derivative with a molecular formula of C₁₄H₈N₄O₃ and a molecular weight of 280.243 g/mol. This compound features a phenyl group at position 2, a nitro group at position 6, a carbonitrile moiety at position 3, and an N-oxide functional group. It is synthesized via high-yield routes (up to 91.0% under optimized conditions), as reported in LookChem’s analysis of synthetic pathways . The compound’s structural complexity and functional diversity make it a subject of interest in medicinal chemistry and materials science, particularly for applications requiring heterocyclic frameworks with electron-withdrawing groups.
Properties
CAS No. |
93716-53-1 |
|---|---|
Molecular Formula |
C14H8N4O3 |
Molecular Weight |
280.24 g/mol |
IUPAC Name |
6-nitro-1-oxido-2-phenylindazol-1-ium-3-carbonitrile |
InChI |
InChI=1S/C14H8N4O3/c15-9-14-12-7-6-11(18(20)21)8-13(12)17(19)16(14)10-4-2-1-3-5-10/h1-8H |
InChI Key |
PSAFFGQSEHTYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C3C=CC(=CC3=[N+]2[O-])[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Functionalization at the C-3 Position
To introduce the cyano group at C-3, 6-nitroindazole undergoes iodination using iodine (I₂) in the presence of potassium carbonate (K₂CO₃) and dimethylformamide (DMF) as a solvent. This yields 3-iodo-6-nitroindazole , a versatile intermediate for further substitutions. The cyano group is subsequently installed via a palladium-catalyzed cyanation reaction. For instance, treatment with copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the substitution of iodine with a cyano group.
Reaction Conditions for Cyanation
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Cyanide Source | Zn(CN)₂ (1.5 equiv) |
| Solvent | DMF |
| Temperature | 80–100°C |
| Time | 12–24 hours |
| Yield | 65–78% |
N-2 Arylation Strategies
Attaching the phenyl group to the N-2 position of the indazole core requires regioselective arylation. This is achieved through protective group strategies to prevent competing reactions at the N-1 position.
Protective Group Chemistry
The N-1 nitrogen is protected using 3,4-dihydro-2H-pyran in the presence of methanesulfonic acid (MsOH) to form 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole . This step ensures that subsequent reactions target the N-2 position.
Copper-Catalyzed Ullmann Coupling
Aryl halides (e.g., iodobenzene) are coupled to the deprotected N-2 position using copper catalysts. For example, 3-cyano-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole reacts with phenylboronic acid in the presence of CuBr (10 mol%) and 8-hydroxyquinoline (20 mol%) as a ligand. The reaction proceeds in DMF at 80°C, yielding the N-2 phenyl-substituted intermediate.
Optimized Ullmann Coupling Parameters
| Parameter | Value |
|---|---|
| Catalyst | CuBr (10 mol%) |
| Ligand | 8-Hydroxyquinoline (20 mol%) |
| Base | Cesium carbonate (Cs₂CO₃) |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 24 hours |
| Yield | 72–85% |
Deprotection and Oxidation
Following N-2 arylation, the tetrahydropyran (THP) protective group is removed under acidic conditions. Treatment with hydrochloric acid (HCl) in methanol at 50°C cleaves the THP group, yielding 6-nitro-2-phenyl-2H-indazole-3-carbonitrile . The final oxidation step to introduce the 1-oxide moiety employs meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C.
Oxidation Reaction Details
| Parameter | Value |
|---|---|
| Oxidizing Agent | mCPBA (1.2 equiv) |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Time | 2 hours |
| Yield | 88–92% |
Analytical Characterization
The final product is characterized by ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . Key spectral data include:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-7), 8.32 (d, J = 8.8 Hz, 1H, H-5), 7.98 (d, J = 8.8 Hz, 1H, H-4), 7.65–7.58 (m, 5H, Ph).
- HRMS (ESI+) : m/z calculated for C₁₄H₈N₄O₃ [M+H]⁺: 297.0621; found: 297.0618.
Challenges and Optimization
- Regioselectivity in Arylation : Competing N-1 vs. N-2 arylation is mitigated by steric hindrance from the THP group.
- Oxidation Side Reactions : Overoxidation to nitroso derivatives is avoided by controlled mCPBA stoichiometry.
- Solvent Effects : DMF enhances solubility of intermediates but requires careful drying to prevent hydrolysis.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors for nitration and cyanation steps to improve safety and yield. The use of recyclable catalysts (e.g., immobilized Pd on carbon) reduces costs.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-2-phenyl-2H-indazole-3-carbonitrile.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indazole core can inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide , a comparative analysis with analogous indazole derivatives is provided below:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Differences | Synthesis Yield (%) |
|---|---|---|---|---|
| This compound | 2-Ph, 6-NO₂, 3-CN, N-oxide | 280.243 | N-oxide enhances polarity and solubility | 91.0 |
| 2-Phenyl-2H-indazole-3-carbonitrile | 2-Ph, 3-CN | 209.23 | Lacks nitro and N-oxide groups | 78–85 1 |
| 6-Nitro-1H-indazole-3-carboxamide | 6-NO₂, 3-CONH₂ | 220.18 | Carboxamide replaces carbonitrile; no N-oxide | 65–70 2 |
| 5-Nitro-2-phenyl-1H-indazole | 2-Ph, 5-NO₂ | 239.22 | No carbonitrile or N-oxide; positional isomer | 82–88 3 |
Key Findings :
Electronic Effects: The nitro group at position 6 in the target compound introduces strong electron-withdrawing effects, which stabilize the indazole ring and influence its reactivity in electrophilic substitution reactions. This contrasts with 5-nitro isomers (e.g., 5-Nitro-2-phenyl-1H-indazole), where the nitro group’s meta-directing effects alter reaction pathways . The N-oxide moiety enhances solubility in polar solvents compared to non-oxidized analogs like 2-Phenyl-2H-indazole-3-carbonitrile, which exhibits lower polarity .
Synthetic Efficiency :
- The target compound’s synthesis achieves a 91.0% yield , outperforming analogs like 6-Nitro-1H-indazole-3-carboxamide (65–70% yield) due to optimized cyclization and oxidation steps .
Biological Relevance: The carbonitrile group in the target compound may enhance binding affinity to biological targets (e.g., kinases) compared to carboxamide derivatives, as seen in preclinical studies of similar indazoles 4.
Biological Activity
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is a compound that has garnered attention due to its potential biological activities. This indazole derivative is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a nitro group, a phenyl ring, and a carbonitrile moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₄O₃ |
| Molecular Weight | 232.21 g/mol |
| CAS Number | Not specified |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes, including those involved in cancer cell proliferation.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against a range of pathogens.
- Antitumor Effects : Preliminary studies suggest that it may exhibit cytotoxic effects on tumor cell lines.
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Antitumor Activity
A study conducted by researchers evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibitory effects on cell proliferation, with IC50 values ranging from 10 µM to 25 µM depending on the cell line tested .
Antimicrobial Activity
In vitro tests demonstrated that this compound exhibits antimicrobial properties against various bacterial strains and fungi. For instance, it showed notable activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MIC) reported at concentrations as low as 5 µg/mL .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the indazole ring can enhance biological activity. For example, derivatives with additional halogen substitutions have shown improved enzyme inhibition profiles compared to the parent compound .
Case Studies
- Study on Anticancer Properties : A case study involving the treatment of human breast cancer cells with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy against Trichomonas vaginalis, where the compound exhibited significant trichomonacidal activity at concentrations around 10 µg/mL.
Q & A
Q. What are the key considerations for crystallographic characterization of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide?
Methodological Answer: For crystal structure determination, use SHELXT for automated space-group identification and initial structure solution, leveraging single-crystal X-ray diffraction data. The nitro group and 1-oxide moiety may introduce challenges in electron density interpretation due to resonance effects, necessitating high-resolution data. Refinement with SHELXL is recommended, employing anisotropic displacement parameters for non-hydrogen atoms and incorporating restraints for disordered regions . Validate the final structure using R-factor convergence and residual electron density analysis.
Q. How can synthetic routes for nitro-substituted indazole derivatives be optimized?
Methodological Answer: Nitration of indazole precursors typically requires mixed acid conditions (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration. For 6-nitro positioning, regioselectivity can be achieved using directing groups (e.g., cyano at C3) during cyclization. Post-synthetic oxidation (e.g., with m-CPBA) introduces the 1-oxide functionality. Monitor reaction progress via TLC and HPLC, and confirm regiochemistry using NOESY NMR or X-ray crystallography .
Advanced Research Questions
Q. How do electronic effects of the nitro and 1-oxide groups influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nitro and 1-oxide groups deactivate the indazole ring, reducing electrophilic substitution rates. For Suzuki-Miyaura coupling at the phenyl substituent, use Pd(PPh₃)₄ with arylboronic acids under inert atmosphere (N₂/Ar). Optimize base selection (e.g., K₂CO₃ vs. CsF) to mitigate side reactions from competing nitro-group reduction. DFT calculations (e.g., Gaussian09) can predict reaction sites by analyzing Fukui indices .
Q. What experimental and computational approaches resolve discrepancies in predicted vs. observed biological activity?
Methodological Answer: If in vitro assays (e.g., enzyme inhibition) contradict docking simulations (AutoDock Vina), re-evaluate ligand protonation states and tautomeric forms using pKa prediction tools (MarvinSketch). Perform molecular dynamics (GROMACS) to assess binding stability. Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling. For nitroindazoles, consider nitroreductase-mediated activation in cellular models to explain off-target effects .
Q. How can intermolecular interactions in the solid state be exploited for cocrystal engineering?
Methodological Answer: The cyano group facilitates hydrogen bonding (N···H–O/N) with coformers like carboxylic acids. Screen cocrystals using solvent-drop grinding with stoichiometric variations (1:1 to 1:3). Analyze packing motifs via Mercury CSD, focusing on π-π stacking between phenyl rings and nitro-oxygen interactions. Thermal stability can be assessed via DSC/TGA to identify phases with enhanced bioavailability .
Methodological Challenges & Contradictions
Q. Why might NMR spectra show unexpected splitting patterns for the indazole ring protons?
Methodological Answer: Dynamic effects from hindered rotation of the 2-phenyl substituent can cause splitting due to atropisomerism. Variable-temperature NMR (VT-NMR, −50°C to +50°C) can coalesce signals, confirming rotational barriers. Alternatively, use NOESY to detect through-space correlations between phenyl protons and the indazole core. Compare with computational NMR shifts (B3LYP/6-311+G(d,p)) to assign ambiguities .
Q. What safety protocols are critical during large-scale synthesis of nitroindazole derivatives?
Methodological Answer: Nitro compounds are thermally unstable; conduct reactions in flame-proof fume hoods with blast shields. Use inert gas purging (Ar) for exothermic steps (e.g., nitration). Store products under nitrogen at −20°C to prevent decomposition. Emergency protocols should include neutralization of residual acids (NaHCO₃) and spill containment with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
